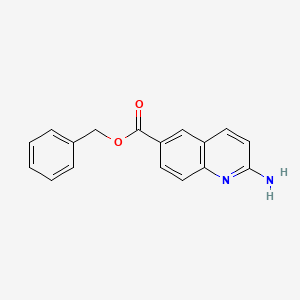

Benzyl 2-aminoquinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-aminoquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The compound features a quinoline core with an amino group at the 2-position and a carboxylate group at the 6-position, along with a benzyl group attached to the carboxylate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-aminoquinoline-6-carboxylate typically involves the formation of the quinoline ring followed by functionalization at specific positions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes using optimized reaction conditions to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid or other acidic catalysts are often used to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Benzyl 2-aminoquinoline-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Benzyl 2-aminoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microbial cells . As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: An antimalarial drug with a similar quinoline structure.

Quinine: Another antimalarial compound with a quinoline core.

Mefloquine: A quinoline derivative used to treat and prevent malaria.

Uniqueness

Benzyl 2-aminoquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group and the amino and carboxylate groups at specific positions on the quinoline ring allows for unique interactions with biological targets, making it a valuable compound for research and development .

Actividad Biológica

Benzyl 2-aminoquinoline-6-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a quinoline core with an amino group at the 2-position and a carboxylate group at the 6-position, along with a benzyl group attached. Quinoline derivatives are widely recognized for their roles in pharmacology, particularly in the development of antitumor, antimicrobial, and anti-inflammatory agents.

Target Interactions

this compound interacts with various biological targets, including enzymes and proteins involved in critical cellular processes. Its mechanism of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial for signal transduction pathways. This inhibition can disrupt cellular signaling and affect processes such as proliferation and apoptosis.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular responses to stress and metabolic changes.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antitumor Activity : Research indicates that this compound may act as an antitumor agent by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. This antimicrobial activity suggests potential applications in treating infections .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in various inflammatory diseases .

Case Studies

-

Antitumor Efficacy

A study evaluated the effects of this compound on cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent . -

Antimicrobial Activity

In vitro assays tested the compound against several bacterial strains. The findings revealed that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria, highlighting its therapeutic potential in infectious diseases . -

Inflammation Modulation

Experimental models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses .

Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Dosage Effects and Metabolic Pathways

The biological effects of this compound are dosage-dependent:

- Low Doses : May enhance cell proliferation and exhibit anti-inflammatory effects.

- High Doses : Can lead to cytotoxicity and organ damage due to excessive inhibition of critical pathways.

The compound also interacts with metabolic pathways, influencing energy production and cellular respiration by affecting key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Propiedades

IUPAC Name |

benzyl 2-aminoquinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFYVHYVYNIJOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465195 |

Source

|

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863492-35-7 |

Source

|

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.